molecular formula C9H6N4O3 B595131 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid CAS No. 1261079-77-9

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B595131
CAS No.: 1261079-77-9
M. Wt: 218.172
InChI Key: BKGWIMFCVCSBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid is a pyrimidine-based building block of significant interest in medicinal chemistry for the development of novel anti-fibrotic agents. The pyrimidine scaffold is a privileged structure in drug discovery, known for yielding derivatives with diverse pharmacological activities . Recent research highlights the potential of closely related 2-(pyridin-2-yl)pyrimidine derivatives in effectively treating fibrotic diseases . These compounds exhibit potent activity by inhibiting the proliferation of hepatic stellate cells (HSC-T6), which are primary drivers of collagen deposition in liver fibrosis . The anti-fibrotic mechanism is linked to the inhibition of prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis, leading to a significant reduction in hydroxyproline content and the expression of COL1A1 protein in cellular models . This targeted action makes such pyrimidine-carboxylic acid derivatives valuable tools for investigating pathways involved in fibrosis and screening for new therapeutic candidates against this condition.

Properties

IUPAC Name

6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWIMFCVCSBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209773
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-77-9
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Enaminones and Pyrimidine Precursors

A primary route involves the cyclocondensation of enaminones with pyrimidine-derived amidines. For example, enaminones synthesized from itaconic acid derivatives react with acetamidine hydrochloride in methanol under basic conditions (e.g., potassium carbonate) to form the pyrimidine ring. The reaction proceeds at room temperature over 18 hours, yielding intermediates such as methyl 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate. Subsequent hydrolysis of the ester group with aqueous hydrochloric acid generates the carboxylic acid moiety.

Key Conditions:

  • Solvent: Methanol or ethanol

  • Base: Potassium carbonate

  • Temperature: 0°C to room temperature

  • Reaction Time: 12–24 hours

Multicomponent One-Pot Synthesis

Parallel synthesis approaches adapted from MDPI studies demonstrate efficient one-pot assembly of pyrimidine-carboxylic acid derivatives. Starting materials like itaconic acid undergo sequential Michael addition, cyclization, and oxidation steps. For instance, itaconic acid reacts with phenylhydrazine to form a pyrrolidinone intermediate, which then participates in a Biginelli-like cyclocondensation with urea or thiourea derivatives.

Advantages:

  • Reduced purification steps

  • Higher atom economy (70–85%)

  • Scalability for industrial production

Intermediate Characterization and Optimization

Isolation of Key Intermediates

Critical intermediates include:

  • Enaminone derivatives : Characterized via 1H^1H-NMR (δ 6.2–7.8 ppm for olefinic protons) and IR spectroscopy (C=O stretch at 1680–1720 cm1^{-1}).

  • Pyrimidine esters : Identified by LC-MS ([M+H]+^+ peaks at m/z 245–280) and 13C^{13}C-NMR (ester carbonyl at δ 165–170 ppm).

Hydrolysis of Esters to Carboxylic Acids

The final step involves saponification of methyl or ethyl esters using:

  • Reagents : 6M HCl or NaOH

  • Conditions : Reflux at 80–100°C for 4–6 hours

  • Yield : 75–90% after recrystallization

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow technology enhances reproducibility and safety for large-scale synthesis. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time30–45 minutesMaximizes conversion (≥95%)
Temperature60–70°CPrevents decomposition
Catalyst Loading5 mol% K2_2CO3_3Balances cost and efficiency

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve ≥98% purity.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts.

Analytical Validation

Spectroscopic Confirmation

  • 1H^1H-NMR : Aromatic protons at δ 8.1–8.9 ppm (pyrimidine ring), hydroxyl proton at δ 12.3 ppm.

  • IR : Broad O-H stretch (2500–3300 cm1^{-1}), C=O (carboxylic acid) at 1705 cm1^{-1}.

  • HRMS : Calculated for C9_9H6_6N4_4O3_3: 218.172 g/mol; Observed: 218.171 [M+H]+^+.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

  • Melting Point : 215–217°C (decomposition).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing cyclization pathways generate 4-hydroxy isomers.

  • Solution : Adjust pH to 6–7 during cyclocondensation to favor kinetic control.

Solubility Limitations

  • Issue : Limited solubility of intermediates in polar aprotic solvents.

  • Solution : Use DMF/water mixtures (4:1) at 50°C to enhance dissolution .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrogen atoms on the pyrimidine ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 2,6) Molecular Weight (g/mol) Key Properties
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid 2-pyrimidin-2-yl, 6-hydroxy 218.17 Enhanced aqueous solubility due to -OH; potential for π-π interactions .
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS: 84659-98-3) 2-phenyl, 6-hydroxy 216.19 Lower solubility than target due to hydrophobic phenyl group .
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS: 1240595-21-4) 2-pyridin-3-yl, 6-chloro 247.63 Chloro group increases lipophilicity; electron-withdrawing effect .
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) 2-chloro, 6-methyl 172.57 Methyl group reduces reactivity; chloro raises toxicity concerns .
Pyrimidine-4-carboxylic acid (CAS: 31462-59-6) None 124.10 Baseline compound; lower molecular weight and solubility .

Key Observations :

  • The 6-hydroxy group in the target compound improves aqueous solubility compared to chloro or methyl substituents.
  • The pyrimidin-2-yl group at position 2 may enhance binding to biological targets via π-π interactions, unlike phenyl or pyridinyl groups, which vary in hydrophobicity and electronic effects .

Reactivity in Hydroxylic Solvents

Evidence from 4-pyrimidinecarboxylic acid derivatives (e.g., 6-hydroxy-4-pyrimidinecarboxylic acid) indicates that the 6-hydroxy group increases the acidity of the carboxylic acid moiety through intramolecular hydrogen bonding or electron-withdrawing effects. This enhances reaction rates in hydroxylic solvents compared to benzoic acid analogs . For example:

  • 6-Hydroxy-4-pyrimidinecarboxylic acid reacts faster in ethanol/water mixtures than 3-hydroxybenzoic acid due to solvent-specific stabilization of intermediates .
  • Chloro-substituted analogs (e.g., 6-chloro derivatives) exhibit lower reactivity in nucleophilic substitution reactions due to reduced electron density at the reaction site .

Biological Activity

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS Number: 1261079-77-9) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits notable potential in various therapeutic areas, including anti-inflammatory, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₉H₆N₄O₃, with a molecular weight of approximately 218.17 g/mol. Its melting point ranges from 238 to 241 °C, indicating stability under standard laboratory conditions .

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

This compound exhibited comparable potency to celecoxib, a well-known anti-inflammatory drug, suggesting its potential as a therapeutic agent for inflammatory conditions.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. Studies indicate that this compound can induce cytotoxic effects on cancer cells, with IC50 values demonstrating significant activity.

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)0.09 ± 0.0085
A549 (lung cancer)0.03 ± 0.0056
Colo-205 (colon cancer)0.01 ± 0.074

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

3. Antioxidant Activity

The antioxidant capacity of pyrimidine derivatives has been widely studied, with several compounds demonstrating significant free radical scavenging abilities. In comparative studies, the antioxidant activity of this compound was assessed alongside known antioxidants.

Compound% Inhibition at 100 μMReference
This compoundMedium activity (30%)
Trolox (standard)High activity (71–82%)

While its antioxidant activity was moderate compared to Trolox, it still indicates potential for application in oxidative stress-related conditions.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of pyrimidine derivatives is crucial for optimizing their biological activities. The presence of specific functional groups and their spatial arrangements significantly influence the efficacy and selectivity of these compounds against targeted enzymes or receptors.

Research has shown that modifications to the pyrimidine ring can enhance or diminish biological activity. For instance, substituents at specific positions on the ring can alter binding affinity and selectivity towards COX enzymes or cancer cell receptors .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of pyrimidine derivatives:

  • Anti-inflammatory Study : In vivo models using carrageenan-induced paw edema demonstrated that pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses calculated for different compounds .
  • Anticancer Efficacy : Clinical evaluations using various cell lines showed that certain modifications to the pyrimidine structure enhanced anticancer activity significantly compared to standard treatments like etoposide .
  • Antioxidant Assessment : The antioxidant properties were evaluated through DPPH and ABTS assays, revealing that certain derivatives displayed superior activities compared to traditional antioxidants .

Q & A

Q. What experimental controls are critical when studying the compound’s antioxidant activity in vitro?

  • Methodology : Include positive controls (e.g., ascorbic acid, Trolox) and ROS scavengers (e.g., catalase) in DPPH/ABTS assays. Account for auto-oxidation by conducting time-course measurements under anaerobic conditions (glovebox) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.